5-((4-(2,3-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Radiolabeled Antagonists for PET Studies
5-((4-(2,3-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide and its derivatives have been utilized in the development of radiolabeled antagonists for positron emission tomography (PET) imaging studies. For example, compounds such as [(18)F]p-MPPF have been synthesized to act as 5-HT(1A) antagonists, aiding in the study of serotonergic neurotransmission through PET. This research encompasses the synthesis, radiochemistry, and evaluation in animal models (rats, cats, and monkeys) through autoradiography and PET, as well as human PET studies, toxicity assessments, and metabolism investigations (Plenevaux et al., 2000).
Dopamine Receptor Ligands
In another line of research, derivatives have been explored for their potential as dopamine D(3) receptor ligands. By modifying the aromatic ring linked to the N-1 piperazine ring of the benzamide PB12, researchers identified compounds with moderate D(3) affinity. This led to the identification of high-affinity D(3) ligands with significant selectivity over other dopamine receptors, suggesting their value in developing new neuroimaging agents for PET studies (Leopoldo et al., 2002).
Antibacterial and Antifungal Activities
Additionally, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For instance, some 1,2,4-triazole derivatives showed good or moderate activities against various microorganisms, highlighting the potential of these compounds in antimicrobial drug development (Bektaş et al., 2007).
Serotonin Receptor Agonists
Research has also been conducted on benzamide derivatives as selective serotonin 4 receptor agonists. These compounds, such as 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, have shown to accelerate gastric emptying and increase the frequency of defecation in animal models, suggesting their potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).
Properties
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN3O4S/c1-4-35-26-11-6-5-9-24(26)29-27(32)22-18-21(12-13-23(22)28)36(33,34)31-16-14-30(15-17-31)25-10-7-8-19(2)20(25)3/h5-13,18H,4,14-17H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNIFLNKLGYCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.